2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is an organic compound that features a unique combination of cyclopentylsulfanyl and thiophen-oxanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the cyclopentylsulfanyl group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.
Introduction of the thiophen-oxanyl group: This step involves the formation of the oxan ring and its subsequent functionalization with a thiophen group.
Coupling of the two fragments: The final step involves coupling the cyclopentylsulfanyl and thiophen-oxanyl fragments through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The thiophen ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophen derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfur-containing groups could play a role in redox reactions or in the formation of disulfide bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
- 2-(cyclopentylsulfanyl)-N-{[4-(furan-3-yl)oxan-4-yl]methyl}acetamide
Uniqueness
2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is unique due to the specific positioning of the thiophen group on the oxan ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S2/c19-16(12-22-15-3-1-2-4-15)18-13-17(6-8-20-9-7-17)14-5-10-21-11-14/h5,10-11,15H,1-4,6-9,12-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAURRIINWAJTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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